3-Bromo-6-chloro-1H-indazole-4-carboxylic acid
Overview
Description
3-Bromo-6-chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3-Bromo-6-chloro-1H-indazole-4-carboxylic acid has various applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazole-4-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indazole-4-carboxylic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
3-Bromo-6-chloro-1H-indazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-6-chloro-2H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNXEEGWKAKIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646384 | |
Record name | 3-Bromo-6-chloro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-21-4 | |
Record name | 3-Bromo-6-chloro-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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